

Fak-IN-20: A Potent and Selective Inhibitor of Focal Adhesion Kinase

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Compound of Interest

Compound Name: *Fak-IN-20*

Cat. No.: *B12362291*

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Disclaimer: The following technical guide has been compiled based on publicly available information on various potent Focal Adhesion Kinase (FAK) inhibitors. As of the latest search, a specific inhibitor designated "**Fak-IN-20**" is not prominently documented in the public scientific literature. Therefore, this document serves as a representative technical guide illustrating the typical characteristics, biological activities, and experimental evaluation of a potent FAK inhibitor, using a composite of data from published research on similar molecules.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways downstream of integrins and growth factor receptors.[1][2] Its functions are integral to cell adhesion, migration, proliferation, and survival.[1][2][3]

Dysregulation and overexpression of FAK are frequently observed in a multitude of human cancers, correlating with advanced tumor stage, metastasis, and poor prognosis.[4][5] This makes FAK a compelling therapeutic target for the development of novel anticancer agents.[6][7][8][9]

Fak-IN-20 is presented here as a representative potent and selective small-molecule inhibitor of FAK. This guide provides a comprehensive overview of its biochemical and cellular activities, the experimental methodologies used for its characterization, and its effects on key signaling pathways.

Quantitative Biological Data

The biological activity of a representative potent FAK inhibitor is summarized in the following tables.

Table 1: In Vitro Kinase Inhibitory Potency

Target Kinase	IC ₅₀ (nM)
FAK	0.27[6]
Pyk2	70.19
VEGFR3	>10,000
EGFR	>10,000
Src	>1,000

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the respective kinase by 50%. Data is a composite from various FAK inhibitor profiles.

Table 2: Anti-proliferative Activity in Human Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (μM)
HCT116	Colon Cancer	0.58[6]
A549	Lung Cancer	0.75[6]
MDA-MB-231	Breast Cancer	1.18[6]
HeLa	Cervical Cancer	1.4[6]

IC₅₀ values represent the concentration of the inhibitor required to inhibit cell proliferation by 50% after a 72-hour incubation period.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize a potent FAK inhibitor are provided below.

In Vitro FAK Kinase Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified FAK.

- Reagents: Recombinant human FAK enzyme, ATP, FAK substrate (e.g., poly(Glu-Tyr) peptide), kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compound (**Fak-IN-20**), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
- Procedure:
 - Prepare serial dilutions of the test compound in kinase assay buffer.
 - In a 96-well plate, add the FAK enzyme and the test compound dilutions.
 - Incubate for 10-20 minutes at room temperature to allow for compound binding.
 - Initiate the kinase reaction by adding a mixture of the FAK substrate and ATP.
 - Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
 - Terminate the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
 - Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.

- Reagents: Human cancer cell lines, complete culture medium, test compound (**Fak-IN-20**), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
- Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- Add the solubilizing agent to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell proliferation inhibition relative to untreated control cells and determine the IC₅₀ value.

Cell Cycle Analysis

This assay determines the effect of the inhibitor on the progression of cells through the different phases of the cell cycle.

- Reagents: Human cancer cell lines, complete culture medium, test compound (**Fak-IN-20**), phosphate-buffered saline (PBS), ethanol (70%, ice-cold), RNase A, and propidium iodide (PI) staining solution.
- Procedure:
 - Treat cells with the test compound for a specified time (e.g., 24 hours).
 - Harvest the cells by trypsinization and wash with PBS.
 - Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
 - Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
 - Incubate in the dark for 30 minutes at room temperature.

- Analyze the DNA content of the cells by flow cytometry.
- The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Apoptosis (Annexin V) Assay

This assay detects the induction of programmed cell death (apoptosis) by the inhibitor.

- Reagents: Human cancer cell lines, complete culture medium, test compound (**Fak-IN-20**), Annexin V-FITC, propidium iodide (PI), and Annexin V binding buffer.
- Procedure:
 - Treat cells with the test compound for a specified time (e.g., 48 hours).
 - Harvest both adherent and floating cells and wash with cold PBS.
 - Resuspend the cells in Annexin V binding buffer.
 - Add Annexin V-FITC and PI to the cell suspension.
 - Incubate in the dark for 15 minutes at room temperature.
 - Analyze the stained cells by flow cytometry.
 - Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Migration (Wound Healing) Assay

This assay measures the effect of the inhibitor on the migratory capacity of cancer cells.

- Reagents: Human cancer cell lines and complete culture medium.
- Procedure:
 - Grow cells to a confluent monolayer in a multi-well plate.

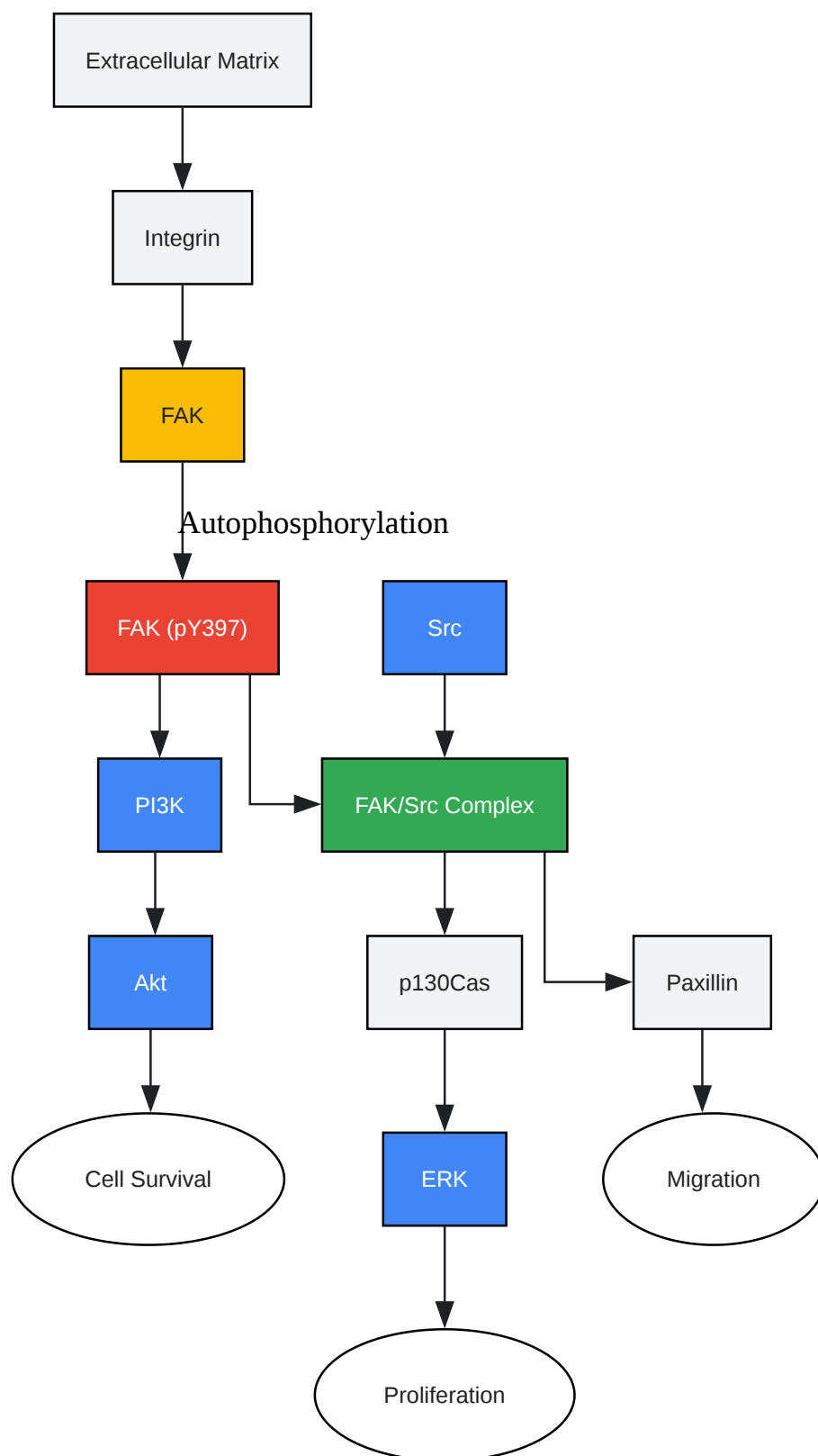
- Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
- Wash the cells with PBS to remove dislodged cells.
- Add fresh medium containing the test compound at various concentrations.
- Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours).
- Measure the area of the wound at each time point using image analysis software.
- Calculate the percentage of wound closure to determine the effect of the inhibitor on cell migration.

Signaling Pathways and Mechanisms of Action

Fak-IN-20, as a potent FAK inhibitor, is expected to modulate key downstream signaling pathways that are crucial for cancer cell pathophysiology.

FAK Signaling Pathway

Integrin engagement with the extracellular matrix (ECM) or growth factor receptor activation leads to the autophosphorylation of FAK at tyrosine 397 (Y397). This creates a docking site for Src family kinases, leading to the formation of a FAK/Src signaling complex. This complex then phosphorylates a host of downstream targets, including paxillin and p130Cas, which in turn activate pathways such as the PI3K/Akt and Ras/MEK/ERK pathways, promoting cell survival, proliferation, and migration.

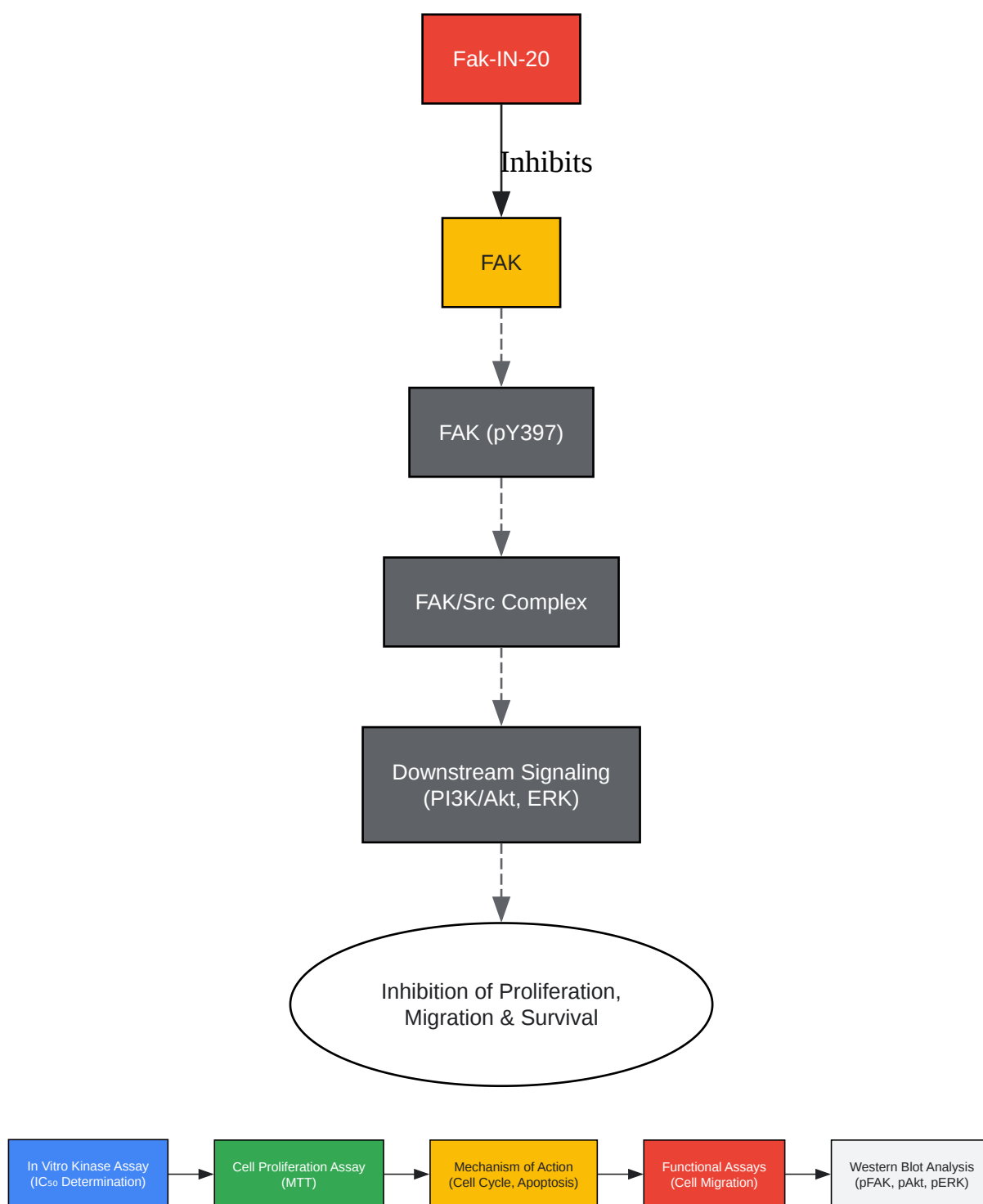


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Canonical FAK Signaling Pathway

Mechanism of Action of Fak-IN-20

Fak-IN-20 is designed to be an ATP-competitive inhibitor that binds to the kinase domain of FAK, preventing its autophosphorylation and subsequent activation. This leads to the inhibition of downstream signaling cascades.



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